molecular formula C22H21BrN4O3 B11286648 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11286648
M. Wt: 469.3 g/mol
InChI Key: ZEUIEYJOYLGUIR-UHFFFAOYSA-N
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Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a combination of benzodioxole, bromophenyl, pyrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate α,β-unsaturated ketone.

    Coupling reactions: The benzodioxole and pyrazole intermediates are then coupled with a piperazine derivative through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby preventing the downstream signaling pathways that contribute to disease progression.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A simpler benzodioxole derivative with different functional groups.

    1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propane: Another benzodioxole compound with an imidazole ring.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar benzodioxole structures but different heteroaryl groups.

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to its combination of benzodioxole, bromophenyl, pyrazole, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21BrN4O3

Molecular Weight

469.3 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[3-(4-bromophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C22H21BrN4O3/c23-17-4-2-16(3-5-17)18-12-19(25-24-18)22(28)27-9-7-26(8-10-27)13-15-1-6-20-21(11-15)30-14-29-20/h1-6,11-12H,7-10,13-14H2,(H,24,25)

InChI Key

ZEUIEYJOYLGUIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=NN4)C5=CC=C(C=C5)Br

Origin of Product

United States

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